1-Bromo-4-ethoxy-5-fluoro-2-methoxybenzene
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Overview
Description
1-Bromo-4-ethoxy-5-fluoro-2-methoxybenzene is an organic compound that belongs to the class of halogenated benzene derivatives It is characterized by the presence of bromine, ethoxy, fluoro, and methoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-ethoxy-5-fluoro-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-ethoxy-5-fluoro-2-methoxybenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-ethoxy-5-fluoro-2-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the functional groups.
Common Reagents and Conditions
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 4-ethoxy-5-fluoro-2-methoxybenzene derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of 4-ethoxy-5-fluoro-2-methoxybenzaldehyde or 4-ethoxy-5-fluoro-2-methoxybenzoic acid.
Reduction: Formation of 4-ethoxy-5-fluoro-2-methoxybenzene or other reduced derivatives.
Scientific Research Applications
1-Bromo-4-ethoxy-5-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethoxy-5-fluoro-2-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ethoxy and methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-fluoro-2-methoxybenzene
- 1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene
- 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene
Uniqueness
1-Bromo-4-ethoxy-5-fluoro-2-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both ethoxy and methoxy groups, along with the halogen atoms, allows for a wide range of chemical modifications and applications that may not be possible with other similar compounds .
Properties
Molecular Formula |
C9H10BrFO2 |
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Molecular Weight |
249.08 g/mol |
IUPAC Name |
1-bromo-4-ethoxy-5-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C9H10BrFO2/c1-3-13-9-5-8(12-2)6(10)4-7(9)11/h4-5H,3H2,1-2H3 |
InChI Key |
GLWRSIUJGHKWFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1F)Br)OC |
Origin of Product |
United States |
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